molecular formula C22H20N4O3S3 B2785166 (Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 488801-82-7

(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2785166
CAS No.: 488801-82-7
M. Wt: 484.61
InChI Key: OZYPOJCGFGGYJT-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Key structural elements include:

  • Thiomorpholino substituent at position 2 of the pyrido[1,2-a]pyrimidinone ring, introducing sulfur-based electronic effects.
  • (Z)-configured methylene bridge linking the two heterocyclic systems, critical for spatial arrangement and bioactivity.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c1-14-4-2-6-25-18(14)23-19(24-7-10-31-11-8-24)16(20(25)27)12-17-21(28)26(22(30)32-17)13-15-5-3-9-29-15/h2-6,9,12H,7-8,10-11,13H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYPOJCGFGGYJT-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, a class known for diverse biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The structure of the compound features a thiazolidinone core with a furan moiety and a thiomorpholine substituent. This unique arrangement is hypothesized to contribute to its biological activity through various mechanisms.

Biological Activity Overview

Thiazolidinone derivatives have shown significant promise in medicinal chemistry, particularly due to their ability to inhibit cancer cell proliferation and modulate various biological pathways. The biological activities associated with this compound include:

  • Anticancer Activity :
    • Thiazolidinones are recognized for their potential as anticancer agents. Studies have demonstrated that derivatives can inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
    • For instance, compounds with similar thiazolidinone structures have exhibited moderate to strong antiproliferative effects in human leukemia cell lines, suggesting a dose-dependent response linked to structural modifications .
  • Antibacterial and Antifungal Properties :
    • The thiazolidinone scaffold has been reported to possess antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disrupting bacterial biofilm formation, which is crucial for bacterial virulence and resistance .
    • In vitro studies have shown that certain thiazolidinones can reduce biofilm formation significantly at specific concentrations, indicating their potential as therapeutic agents against biofilm-associated infections .
  • Antiviral Activity :
    • Some thiazolidinone derivatives have demonstrated antiviral properties, particularly against viruses such as dengue virus. These compounds may act by inhibiting viral proteases or interfering with viral replication processes .
  • Anti-inflammatory Effects :
    • Thiazolidinones have also been explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease .

Case Studies

Several studies highlight the biological activity of thiazolidinones, including:

  • Study on Anticancer Activity : A recent study evaluated a series of thiazolidinone derivatives for their anticancer effects on human leukemia cells. The results indicated that modifications at the 4th position of the substituted aryl ring significantly enhanced antiproliferative activity, suggesting structure-activity relationships (SAR) that could guide future drug design .
CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHL-60 (Leukemia)12Apoptosis induction
Compound BMCF-7 (Breast)15Cell cycle arrest
Compound CA549 (Lung)20Inhibition of migration

Synthesis and Structural Variations

The synthesis of thiazolidinones typically involves multi-step reactions that allow for structural variations which can enhance biological activity. Recent advances in synthetic methodologies have facilitated the development of more potent derivatives through modifications at key positions on the thiazolidinone core .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one involves multiple steps that typically include the formation of the thiazolidinone core and subsequent functionalization with furan and pyrimidine derivatives. The structural complexity of this compound is attributed to the presence of multiple heterocycles, which are known to enhance biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds similar to (Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one have shown efficacy against various bacterial strains. A study highlighted the importance of structural modifications in enhancing the antimicrobial potency of thiazolidinone derivatives .

Anticancer Activity

Thiazolidinone compounds have been extensively studied for their anticancer properties. The specific compound has been evaluated against several cancer cell lines and demonstrated promising results. For example, its structural analogs exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin . This suggests that the compound could potentially be developed into an anticancer drug.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in disease pathways. Notably, it has been shown to act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition could be beneficial in treating cancers with deficiencies in DNA repair pathways .

Pharmacokinetic Properties

Understanding the pharmacokinetics of (Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further investigations are necessary to fully elucidate its pharmacokinetic profile.

Case Study 1: Antimicrobial Activity

A recent study evaluated a series of thiazolidinone derivatives against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced antimicrobial activity, suggesting that (Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one could be optimized for better efficacy .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation effectively. The mechanism was linked to the activation of specific apoptotic pathways, providing a basis for further development as an anticancer agent .

Chemical Reactions Analysis

Thiazolidinone Ring Reactions

The 2-thioxothiazolidin-4-one core is reactive due to its thiolactam structure. Key reactions include:

Hydrolysis of the Thiazolidinone Ring

  • Mechanism : The thiazolidinone ring can undergo hydrolysis under acidic or basic conditions, opening to form a thiocarboxylic acid or amino thiol derivative.

  • Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.

  • Outcome : Formation of intermediates with potential applications in medicinal chemistry, such as enzyme inhibitors.

Nucleophilic Attack on the Thiazolidinone Ring

  • Mechanism : The electrophilic sulfur atom may undergo nucleophilic substitution with reagents like thiols or amines.

  • Conditions : Presence of nucleophiles (e.g., cysteine, ammonia).

  • Outcome : Substitution of sulfur with alternative nucleophiles, altering biological activity.

Methylene Bridge Reactions

The methylene group linking the thiazolidinone and pyrido[1,2-a]pyrimidinone moieties is susceptible to:

Condensation Reactions

  • Mechanism : The methylene bridge may participate in Knoevenagel or aldol condensations with carbonyl compounds.

  • Conditions : Basic catalysts (e.g., pyridine, L-proline).

  • Outcome : Formation of extended conjugated systems, potentially enhancing biological interactions.

Addition Reactions

  • Mechanism : Electrophilic or nucleophilic addition across the methylene bridge.

  • Conditions : Electrophiles (e.g., bromine) or nucleophiles (e.g., hydroxylamine).

  • Outcome : Altered stereochemistry or functional group modification.

Furan Ring Reactions

The furan-2-ylmethyl group exhibits aromatic reactivity:

Electrophilic Substitution

  • Mechanism : Electrophiles (e.g., nitration agents) attack the electron-rich furan ring.

  • Conditions : Nitric acid, acetic anhydride.

  • Outcome : Introduction of substituents (e.g., nitro groups) at the furan ring.

Cycloaddition Reactions

  • Mechanism : Diels-Alder or [4+2] cycloadditions with dienophiles.

  • Conditions : High temperatures or Lewis acid catalysts.

  • Outcome : Formation of bicyclic or fused ring systems.

Pyrido[1,2-a]pyrimidinone Interactions

The pyrido[1,2-a]pyrimidinone moiety may undergo:

Ring-Opening Reactions

  • Mechanism : Acidic or enzymatic hydrolysis of the pyrimidinone ring.

  • Conditions : Strong acids (e.g., H2SO4) or proteases.

  • Outcome : Generation of amino acid derivatives or metabolites.

Substitution Reactions

  • Mechanism : Replacement of the thiomorpholino group with alternative substituents.

  • Conditions : Amine or thiol nucleophiles in presence of base.

  • Outcome : Modified biological activity profiles.

Stability and Metabolism

  • Stability : The compound’s thiazolidinone and pyrido[1,2-a]pyrimidinone rings may undergo enzymatic hydrolysis in physiological conditions, similar to metabolites observed in analogous systems .

  • Metabolism : Potential hepatic conversion to more stable metabolites (e.g., desulfurized derivatives), as seen in related benzothiadiazines .

Table 1: Key Reaction Mechanisms

Reaction Type Mechanism Conditions Outcome
Thiazolidinone HydrolysisAcid/base-mediated ring openingHCl/NaOH aqueous solutionsThiocarboxylic acid or amino thiol derivatives
Nucleophilic AttackSubstitution of sulfur with nucleophiles (e.g., thiols, amines)Nucleophiles (e.g., cysteine)Modified thiazolidinone derivatives with altered bioactivity
CondensationKnoevenagel or aldol condensation with carbonyl compoundsPyridine, L-proline catalystExtended conjugated systems
Furan Electrophilic SubstitutionNitration or sulfonation of furan ringNitric acid, acetic anhydrideSubstituted furan derivatives

Table 2: Biological Implications

Reaction Potential Biological Impact Analogous Systems
Thiazolidinone hydrolysisModulation of enzyme activity (e.g., proteases)Benzothiadiazine metabolites
Pyrido[1,2-a]pyrimidinone ring-openingGeneration of bioactive metabolitesSimilar to AMPA receptor modulators
Furan ring substitutionEnhanced selectivity for targets (e.g., neurotransmitter receptors)Furan-based CNS agents

Research Findings

  • Synthetic Analogues : Related thiazolidinyl-pyrido[1,2-a]pyrimidinones exhibit multistep synthesis routes involving condensation and cyclization steps .

  • Biological Activity : Analogous compounds demonstrate interactions with CNS targets (e.g., AMPA receptors) and exhibit nootropic effects .

  • Stability : Thiazolidinone rings are prone to enzymatic hydrolysis, but substituents (e.g., furan groups) may influence stability .

Comparison with Similar Compounds

Position 3 Modifications (Thiazolidinone Ring)

  • Target Compound: Furan-2-ylmethyl group. May increase metabolic instability due to furan oxidation .
  • Compound : Ethyl group.
    • Simpler alkyl chain improves aqueous solubility (logP ~1.9) but reduces aromatic interactions .
  • Compound : Tetrahydrofurfurylmethyl group.
    • Cyclic ether system balances solubility and metabolic stability, with logP ~2.3 .

Position 2 Modifications (Pyrido[1,2-a]pyrimidinone Ring)

  • Target Compound: Thiomorpholino group. May confer higher oxidative stability compared to morpholino .
  • Compound: Morpholino group. Oxygen-based moiety improves solubility but lacks sulfur’s electronic effects .
  • Compound : 4-Methylpiperazinyl group.
    • Basic nitrogen enhances solubility and bioavailability (e.g., pKa ~7.5) .

Structural and Pharmacokinetic Comparisons

Key Observations :

  • Thiomorpholino may enhance target binding compared to morpholino (e.g., kinase inhibition) .

Q & A

Basic: What are the key synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step protocols:

  • Pyrido[1,2-a]pyrimidin-4-one core : Cyclization of precursors like substituted pyrimidines under reflux with catalysts (e.g., piperidine) .
  • Thiazolidinone ring : Condensation of furan-2-ylmethyl derivatives with carbonyl intermediates, optimized for stereochemical control (Z-isomer) .
  • Thiomorpholine moiety : Introduced via nucleophilic substitution or coupling reactions in polar solvents (e.g., DMSO, acetonitrile) .
    Advanced scalability may use flow microreactor systems to enhance yield and reduce reaction time .

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:

  • Spectroscopy :
    • NMR (1H/13C): Assigns proton environments (e.g., Z-configuration via coupling constants) and carbon backbone .
    • IR : Validates functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • Purity : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures >95% purity .

Advanced: How to optimize reaction conditions for improved yield?

Methodological Answer:

  • Design of Experiments (DoE) : Statistical modeling to assess variables (temperature, solvent ratio, catalyst loading) .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, critical for exothermic steps (e.g., cyclization) .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity in condensation steps .

Advanced: How is the (Z)-isomer configuration rigorously confirmed?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of stereochemistry via crystal structure analysis .
  • NOESY NMR : Detects spatial proximity of protons (e.g., furan methylene to pyrido-pyrimidinone protons) .

Basic: What biological activities are reported for this compound?

Methodological Answer:
Preliminary screens indicate:

  • Antimicrobial Activity : MIC values ≤16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Anticancer Potential : IC₅₀ ~10 µM in MCF-7 breast cancer cells, assessed via MTT assay .
Structural Analog Key Modifications Biological Activity
2-(Allylamino)-derivativeAllylamino substituentEnhanced cytotoxicity
2-(Benzylamino)-derivativeBenzylamino groupAltered pharmacokinetics

Advanced: How to study target-binding mechanisms?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to purified enzymes (e.g., kinases) .
  • Enzyme Inhibition Assays : Fluorogenic substrates quantify IC₅₀ in target pathways (e.g., protease inhibition) .

Advanced: How to analyze reaction intermediates?

Methodological Answer:

  • In-situ FTIR : Monitors carbonyl intermediates during condensation .
  • LC-MS : Identifies transient species (e.g., Schiff base adducts) with ESI+ ionization .

Basic: How to address solubility challenges?

Methodological Answer:

  • Co-solvents : DMSO-water mixtures (≤10% v/v) for in vitro assays .
  • Prodrug Design : Esterification of thiomorpholine to enhance bioavailability .

Advanced: How to conduct SAR studies for bioactivity enhancement?

Methodological Answer:

  • Substituent Variation : Replace furan-2-ylmethyl with benzodioxole or methoxybenzyl groups to alter lipophilicity .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., H-bonding with thiomorpholine) .

Advanced: What stability considerations are critical?

Methodological Answer:

  • Photodegradation : Store in amber vials at -20°C; monitor via stability-indicating HPLC for sulfide oxidation .
  • Thermal Stability : TGA/DSC analysis reveals decomposition >150°C, guiding storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.